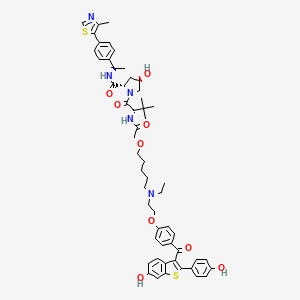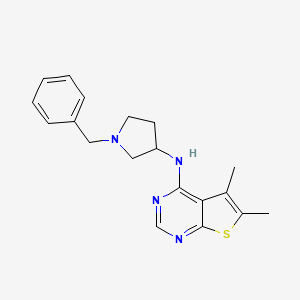
Fasnall
Vue d'ensemble
Description
Fasnall is a thiophenopyrimidine and a selective fatty acid synthase (FASN) inhibitor . It has shown potent anti-tumor activity . FASN is an enzyme that catalyzes the final synthetic step in the fatty acid synthesis pathway . Many tumors are dependent on de novo fatty acid synthesis to maintain cell growth .
Synthesis Analysis
Fasnall selectively targets FASN through its co-factor binding sites . It was identified from a small-molecule library comprising compounds with structural similarity to any purine or known purine analog scaffold .Molecular Structure Analysis
The molecular formula of Fasnall is C19H22N4S . Its molecular weight is 338.47 . Fasnall is a racemate comprising equimolar amounts of ®- and (S)-Fasnall .Chemical Reactions Analysis
Fasnall has been found to induce profound changes in cellular lipid profiles, sharply increasing ceramides, diacylglycerols, and unsaturated fatty acids as well as increasing exogenous palmitate uptake . This is deviated more into neutral lipid formation rather than phospholipids .Physical And Chemical Properties Analysis
Fasnall has a molecular weight of 338.47 g/mol . Its molecular formula is C19H22N4S . The CAS number of Fasnall is 929978-58-5 .Applications De Recherche Scientifique
Fasnall's Anti-tumor Activity in Breast Cancer : Fasnall shows significant anti-tumor activity, particularly in HER2(+) breast cancer. It targets fatty acid synthase (FASN), an enzyme crucial for cell growth in many tumors. Fasnall's action leads to alterations in cellular lipid profiles and induces apoptosis (programmed cell death), especially effective when combined with other treatments like carboplatin (Alwarawrah et al., 2016).
Impact on Lipogenesis and Tumor Growth : Research indicates that targeting lipogenesis, the process of synthesizing fatty acids, can be a double-edged sword. While Fasnall can decrease tumor viability by inhibiting fatty acid synthesis, its effectiveness varies, and in some cases, it can even accelerate tumor growth. This suggests the need for comprehensive treatment strategies combining Fasnall with other therapies (Micallef et al., 2021).
Fasnall's Role in Stress Granule Formation : Interestingly, Fasnall has been shown to induce the formation of atypical Stress Granules in cancer cells. These granules are part of a cellular response that can lead to increased survival and resistance to chemotherapy. The study suggests that Fasnall's ability to trigger these granules is independent of its role in inhibiting FASN (Amen & Kaganovich, 2020).
Diverse Responses in Different Cancer Types : In diffuse large B-cell lymphoma (DLBCL), Fasnall demonstrated heterogeneous responses, showing therapeutic potential in a subset of DLBCL cells. This finding highlights the variability in metabolic pathways among different cancer types and the need for targeted treatment approaches (Gifford et al., 2020).
Safety And Hazards
Orientations Futures
The future direction of Fasnall research could involve further investigation into its anti-tumor capabilities and its potential use in cancer treatment . Additionally, more research is needed to fully understand the consequences and adaptive responses of acute or chronic inhibition of essential enzymes such as FASN .
Propriétés
IUPAC Name |
N-(1-benzylpyrrolidin-3-yl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4S/c1-13-14(2)24-19-17(13)18(20-12-21-19)22-16-8-9-23(11-16)10-15-6-4-3-5-7-15/h3-7,12,16H,8-11H2,1-2H3,(H,20,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSXRMURGJRAOCU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=NC=NC(=C12)NC3CCN(C3)CC4=CC=CC=C4)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Fasnall | |
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



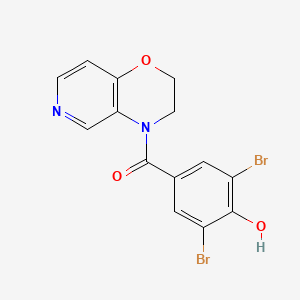
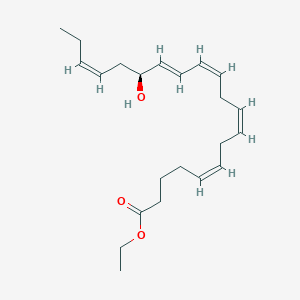
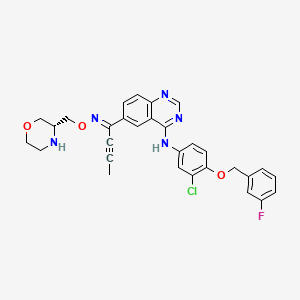
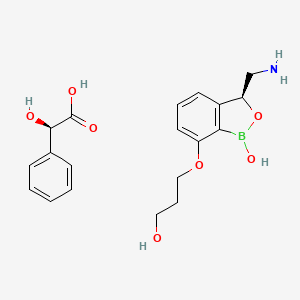
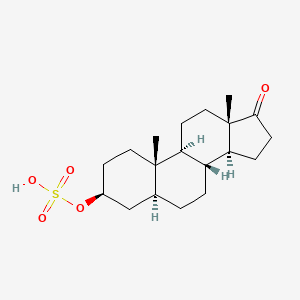
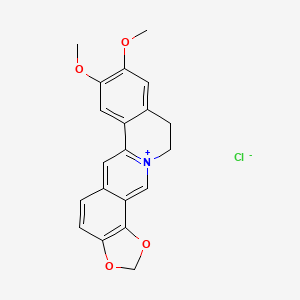
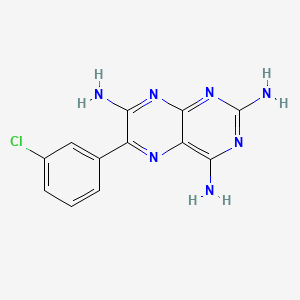
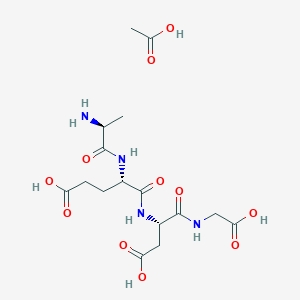
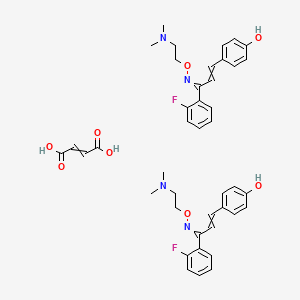
![1-(3-((((2R,3S,4R,5R)-5-(4-Amino-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl)(isopropyl)amino)propyl)-3-(4-(tert-butyl)phenyl)urea](/img/structure/B607349.png)
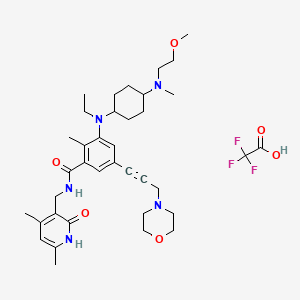
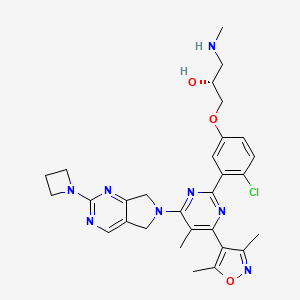
![(5S)-1'-[(3,5-dimethylphenyl)methyl]-2-ethyl-6,8-dimethoxy-5-methylspiro[5,10-dihydroimidazo[1,5-b][2]benzazepine-3,4'-piperidine]-1-one](/img/structure/B607357.png)
